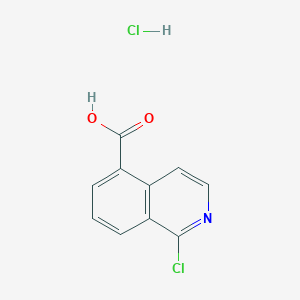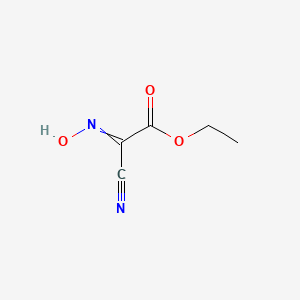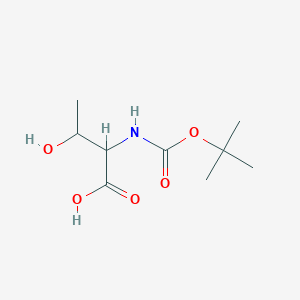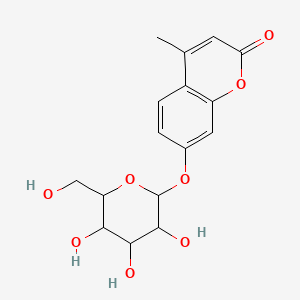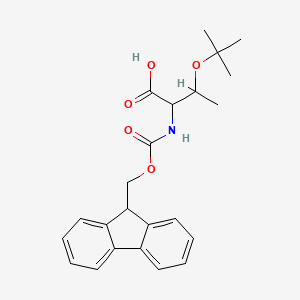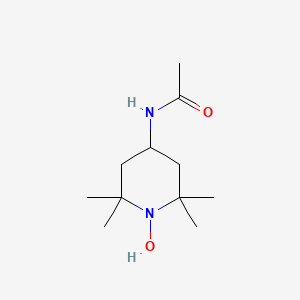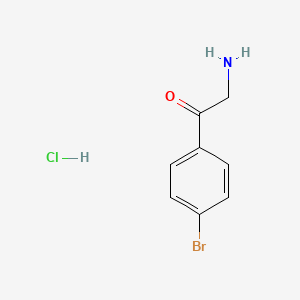
Diphenyl(pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(pyrrolidin-2-yl)methanol, also known as (S)-Diphenyl(pyrrolidin-2-yl)methanol, is a chemical compound with the molecular formula C17H19NO . It is a type of chiral auxiliary used for asymmetric synthesis .
Synthesis Analysis
The synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol and its derivatives is an important part of organic chemistry experiments . The synthesis process involves the use of different cyclic or acyclic precursors, and the reaction conditions are carefully controlled .Molecular Structure Analysis
The molecular structure of Diphenyl(pyrrolidin-2-yl)methanol has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The structure is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis
Diphenyl(pyrrolidin-2-yl)methanol is involved in various chemical reactions, particularly in the field of asymmetric synthesis . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
Diphenyl(pyrrolidin-2-yl)methanol appears as a white to faintly yellow crystalline powder . It has a melting point of 77-80 °C . The compound has a specific rotation of -59 º (c=3, methanol 25 ºC) .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
63401-04-7 |
|---|---|
Nombre del producto |
Diphenyl(pyrrolidin-2-yl)methanol |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
diphenyl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2 |
Clave InChI |
OGCGXUGBDJGFFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

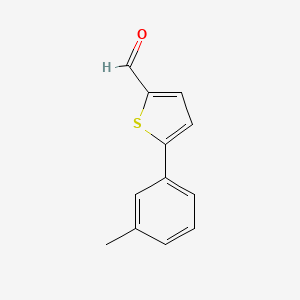
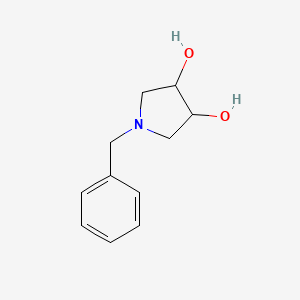
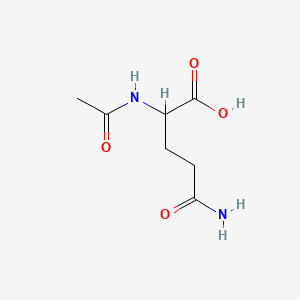
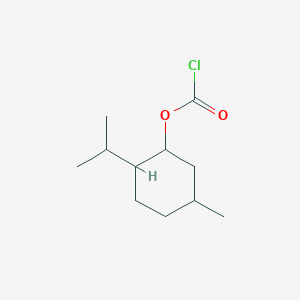
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)
